molecular formula C16H15BrN2O5S B3443742 N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide

Cat. No.: B3443742
M. Wt: 427.3 g/mol
InChI Key: VNEAXODHKXEKIH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide: is a complex organic compound featuring a benzodioxole ring, a bromophenyl group, and a sulfonyl-methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the bromophenyl group. These intermediates are then linked through a sulfonyl-methylamino bridge. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its ability to modulate biological pathways, which could lead to the development of new drugs.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The benzodioxole ring and the bromophenyl group may facilitate binding to enzymes or receptors, modulating their activity. The sulfonyl-methylamino linkage can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)propanamide
  • N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)sulfonyl-methylamino]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonyl-methylamino]acetamide

Uniqueness: N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide stands out due to the presence of the bromophenyl group, which can participate in unique substitution reactions. Additionally, the sulfonyl-methylamino linkage provides distinct chemical properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5S/c1-19(25(21,22)13-5-2-11(17)3-6-13)9-16(20)18-12-4-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEAXODHKXEKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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